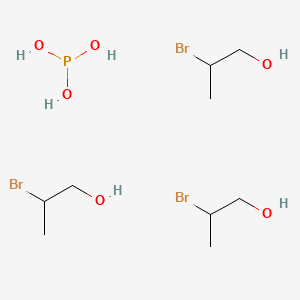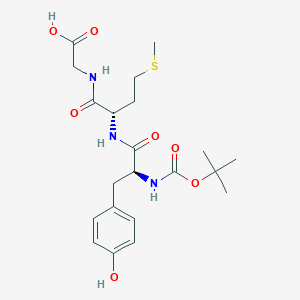![molecular formula C8H14O B14653961 Bicyclo[3.3.0]octan-1-ol CAS No. 52318-93-1](/img/structure/B14653961.png)
Bicyclo[3.3.0]octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.0]octan-1-ol is an organic compound with the molecular formula C₈H₁₄O. It is a bicyclic alcohol, characterized by a unique structure where two cyclohexane rings are fused together, sharing two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing Bicyclo[3.3.0]octan-1-ol involves a three-component coupling reaction of alk-4-enyl iodides with carbon monoxide and alkenes in the presence of zinc. Another approach includes the ring expansion of four-membered carbocycles using acid-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.0]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bicyclo[3.3.0]octan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of Bicyclo[3.3.0]octan-1-ol largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octan-1-ol: Similar in structure but with a different ring fusion pattern.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and fusion.
Uniqueness
Bicyclo[3.3.0]octan-1-ol is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.
Propriétés
Numéro CAS |
52318-93-1 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-1-3-7(8)4-2-6-8/h7,9H,1-6H2 |
Clé InChI |
LDDVZRCVQYSNPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC2(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


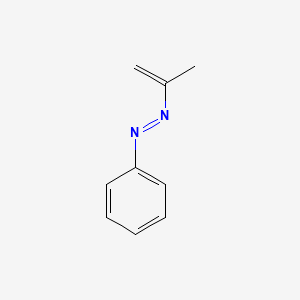


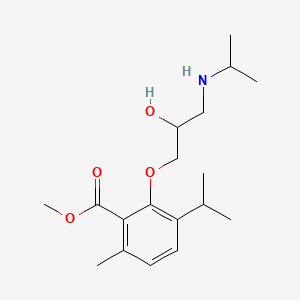

![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
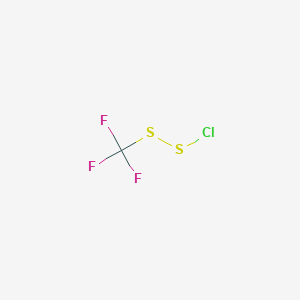


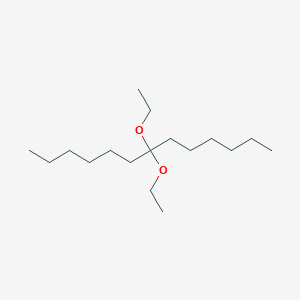
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)

